molecular formula C26H24N4O3 B12296639 N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide

Cat. No.: B12296639
M. Wt: 440.5 g/mol
InChI Key: UIYOXZUCOSNVBV-UHFFFAOYSA-N
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Description

JNc-440 is a potent antihypertensive agent known for its ability to enhance the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to vasodilation and a reduction in blood pressure, making JNc-440 a valuable compound in the treatment of hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNc-440 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of JNc-440 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

JNc-440 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving JNc-440 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions involving JNc-440 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

JNc-440 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3.

    Biology: Investigated for its effects on endothelial cells and its potential role in regulating blood pressure.

    Medicine: Explored as a potential treatment for hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new antihypertensive drugs and related therapies

Mechanism of Action

JNc-440 exerts its effects by enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to increased vasodilation and a reduction in blood pressure. The compound specifically targets the impaired interaction in endothelial cells without systemically activating the channels, making it a highly selective and effective antihypertensive agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JNc-440

JNc-440 is unique in its high selectivity and potency in enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3. This specificity allows for effective blood pressure reduction with minimal side effects, distinguishing it from other antihypertensive agents .

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,20,22H,9,16-17H2,(H,27,32)(H,28,33)

InChI Key

UIYOXZUCOSNVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC(=O)C4C=CC=CC4=N3

Origin of Product

United States

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